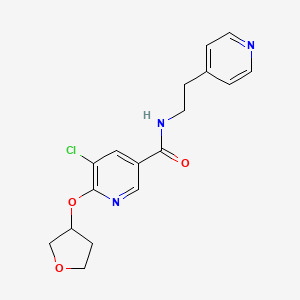
5-chloro-N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to be a valuable tool for the treatment of various types of cancer.
Mécanisme D'action
5-chloro-N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a selective inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase). BTK is a key component of the B-cell receptor signaling pathway, which is important for the survival and proliferation of B-cells. Inhibition of BTK by 5-chloro-N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide leads to the suppression of B-cell receptor signaling, resulting in the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
5-chloro-N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is also highly selective for BTK, with minimal off-target effects. In preclinical studies, 5-chloro-N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the activity of other cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-chloro-N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide for lab experiments is its high selectivity for BTK, which allows for the specific targeting of cancer cells. However, one limitation is that 5-chloro-N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has only been studied in preclinical models, and its efficacy and safety in humans are still unknown.
Orientations Futures
There are several future directions for the research and development of 5-chloro-N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide. One area of focus is the development of combination therapies that include 5-chloro-N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, as it has been shown to enhance the activity of other cancer therapies. Another direction is the investigation of 5-chloro-N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide in other types of cancer, beyond the ones that have already been studied. Additionally, the safety and efficacy of 5-chloro-N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide in humans need to be evaluated in clinical trials.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves several steps, starting with the reaction of 5-chloronicotinic acid with 2-(pyridin-4-yl)ethylamine to form the corresponding amide. This amide is then reacted with tetrahydrofuran-3-ol in the presence of a base to produce 5-chloro-N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide. The overall yield of this synthesis method is around 30%.
Applications De Recherche Scientifique
5-chloro-N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been extensively studied in preclinical models for its potential use in cancer treatment. It has shown promising results in inhibiting the growth of various cancer cell lines, including lymphoma, leukemia, and solid tumors. 5-chloro-N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has also been shown to be effective in combination with other cancer therapies, such as chemotherapy and immunotherapy.
Propriétés
IUPAC Name |
5-chloro-6-(oxolan-3-yloxy)-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c18-15-9-13(10-21-17(15)24-14-4-8-23-11-14)16(22)20-7-3-12-1-5-19-6-2-12/h1-2,5-6,9-10,14H,3-4,7-8,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQLSZAVFYFBNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)NCCC3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

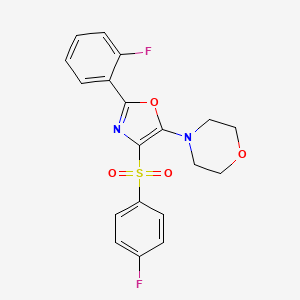
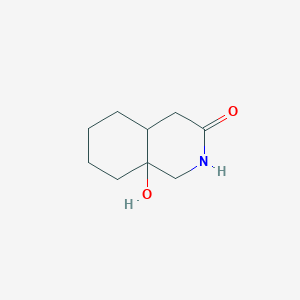
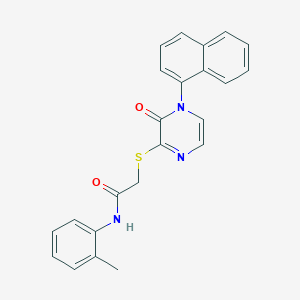
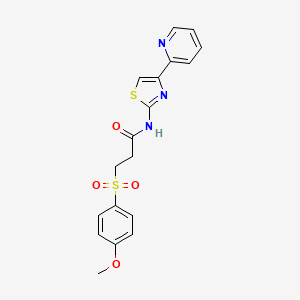
![N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide](/img/structure/B2850939.png)
![3-[[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2850942.png)
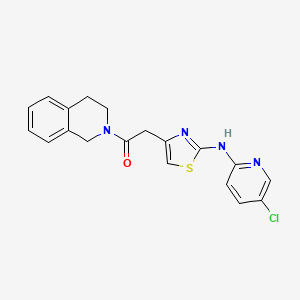

![N-(4-chloro-3-methyl-5-isoxazolyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2850949.png)
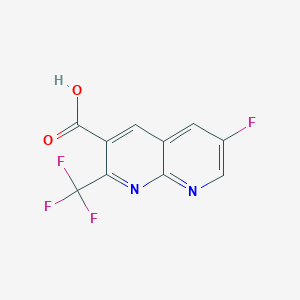
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2850953.png)
![N-(3,5-dimethylphenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2850954.png)
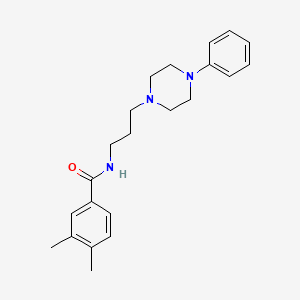
![(2-(Cyclopentyloxy)pyridin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2850957.png)